5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride

Lipophilicity CNS drug design Physicochemical profiling

Researchers requiring meta-substituted pyridine scaffolds for CNS-targeted Suzuki-Miyaura cross-coupling face limited options with consistent protonation states. This 3,5-disubstituted pyridine-3-boronic acid hydrochloride solves this with defined stoichiometry and enhanced aqueous solubility versus free-base analogs. • 98% purity meets industrial medicinal chemistry standards for compound management • Hydrochloride salt ensures batch-to-batch consistency in automated parallel synthesis workflows • 6 rotatable bonds and LogP of -1.08 provide favorable CNS drug-like chemical space positioning • In stock with custom synthesis available for bulk quantities

Molecular Formula C9H16BClN2O3
Molecular Weight 246.50 g/mol
Cat. No. B12279805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride
Molecular FormulaC9H16BClN2O3
Molecular Weight246.50 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)CNCCOC)(O)O.Cl
InChIInChI=1S/C9H15BN2O3.ClH/c1-15-3-2-11-5-8-4-9(10(13)14)7-12-6-8;/h4,6-7,11,13-14H,2-3,5H2,1H3;1H
InChIKeyAWCGHZMFABMQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride: Chemical Identity and Core Characteristics for Procurement Decisions


5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride (CAS 1425335-05-2) is a heteroaryl boronic acid derivative bearing a pyridine ring substituted at the 3-position with a boronic acid moiety and at the 5-position with an N-(2-methoxyethyl)aminomethyl side chain, supplied as its hydrochloride salt . The compound has a molecular formula of C9H16BClN2O3 and a molecular weight of 246.50 g/mol, with a commercial purity specification of 98% . Its structural features—combining a boronic acid handle for Suzuki-Miyaura cross-coupling, a basic aminomethyl linker, and a terminal methoxyethyl group—position it as a versatile building block for medicinal chemistry campaigns targeting central nervous system (CNS) drug discovery, particularly where pyridine-containing biaryl or heterobiaryl scaffolds with tuned lipophilicity are required [1]. The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the corresponding free base, facilitating handling and formulation in parallel synthesis workflows .

Why 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride Cannot Be Replaced by Generic Pyridine Boronic Acid Analogs


Pyridine boronic acids are a broad class of Suzuki coupling partners, but the specific regioisomeric and functional-group combination in 5-((2-methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride confers unique physicochemical and reactivity properties that generic analogs cannot replicate. The 3-boronic acid positioning enables meta-substituted biaryl coupling outcomes distinct from 2- or 4-boronic acid regioisomers, while the 5-aminomethyl linker bearing a terminal 2-methoxyethyl group provides a substantial LogP increase (approximately 0.7 log units higher than the unsubstituted primary amine analog) and doubles the number of rotatable bonds . These differences translate into altered membrane permeability potential, differential hydrogen-bonding capacity, and distinct conformational flexibility—parameters that directly impact lead optimization in CNS and kinase-targeted programs [1]. Furthermore, the hydrochloride salt form ensures consistent protonation state and superior aqueous solubility compared to the free base forms of related analogs, reducing variability in biological assay conditions .

Quantitative Differentiation Evidence: 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride Versus Closest Analogs


LogP and Lipophilicity: 0.7 Log Unit Increase Over the Primary Amine Analog

The N-(2-methoxyethyl) substitution in the target compound yields a computed LogP of -1.08, representing a 0.70 log unit increase compared to the primary amine analog 5-(aminomethyl)pyridin-3-ylboronic acid (LogP -1.78) . This moderate increase in lipophilicity is consistent with the addition of the ethylene glycol monomethyl ether moiety and is within the range considered favorable for CNS drug candidates requiring balanced blood-brain barrier penetration [1].

Lipophilicity CNS drug design Physicochemical profiling

Conformational Flexibility: Three-Fold Increase in Rotatable Bonds Relative to the Primary Amine Analog

The target compound possesses 6 rotatable bonds compared to only 2 for the unsubstituted 5-(aminomethyl)pyridin-3-ylboronic acid . This three-fold increase in conformational degrees of freedom arises from the ethylene glycol monomethyl ether side chain and may enable access to binding conformations in protein pockets that are inaccessible to the more rigid primary amine analog, as exemplified by the co-crystal structure of a closely related methoxyethylamino-pyridine ligand in the nNOS active site (PDB 5FW0) [1].

Conformational flexibility Molecular recognition Lead optimization

Hydrogen Bond Acceptor Capacity: One Additional HBA Relative to the Primary Amine Analog

The target compound provides 5 hydrogen bond acceptor (HBA) sites compared to 4 for the primary amine analog, with the additional HBA contributed by the terminal methoxy oxygen . The total polar surface area (TPSA) differs only modestly (74.61 Ų vs. 79.37 Ų) because the methoxyethyl group adds a small non-polar hydrocarbon component that partly offsets the oxygen contribution . This net effect is an enhanced HBA capacity without a proportional increase in TPSA, which may improve specific polar interactions with target residues while maintaining acceptable passive permeability characteristics [1].

Hydrogen bonding Target engagement Drug-receptor interactions

Regioisomeric Specificity: 3-Boronic Acid, 5-Aminomethyl Substitution Pattern Enables Unique Biaryl Geometry

The target compound features boronic acid at the pyridine 3-position and aminomethyl at the 5-position, a 3,5-disubstitution pattern that is distinct from the 2,4- or 2,5-patterns found in closely related building blocks such as 2-((2-methoxyethyl)amino)pyridine-4-boronic acid pinacol ester and (6-((2-methoxyethyl)amino)pyridin-3-yl)boronic acid . In the (6-((2-methoxyethyl)amino)pyridin-3-yl)boronic acid analog (CAS 2068133-93-5, MW 196.01), the amino group is directly attached to the pyridine ring rather than via a methylene spacer and is positioned ortho to the ring nitrogen, altering both electronic properties and the exit vector of the coupling product . The target's methylene spacer decouples the amine basicity from the pyridine π-system and provides a different trajectory for the N-substituent, which can be critical for achieving the correct binding pose in target proteins [1].

Regiochemistry Suzuki-Miyaura coupling Scaffold diversity

Salt Form Advantage: Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility

The target compound is supplied as a defined hydrochloride salt (C9H16BClN2O3), whereas the closest free-base analogs such as 5-(aminomethyl)pyridin-3-ylboronic acid and (6-((2-methoxyethyl)amino)pyridin-3-yl)boronic acid are provided as neutral species . The hydrochloride salt ensures the aminomethyl nitrogen is fully protonated, conferring predictable aqueous solubility behavior that is essential for reproducible biological assay results and for direct use in aqueous Suzuki-Miyaura coupling protocols without additional base activation steps . The presence of the chloride counterion is explicitly accounted for in the molecular formula and molecular weight (246.50 g/mol), which must be factored into stoichiometric calculations for coupling reactions .

Salt selection Solubility Solid-state form

Contextual Evidence: Methoxyethylamino-Pyridine Scaffold Validated in nNOS Inhibitor Co-Crystal Structures

While no direct biological data are publicly available for the target compound itself, its core scaffold is directly represented in the ligand of PDB entry 5FW0, a co-crystal structure of rat neuronal nitric oxide synthase (nNOS) heme domain in complex with 6-(2-(5-((2-methoxyethyl)(methyl)amino)pyridin-3-yl)ethyl)-4-methylpyridin-2-amine [1]. The most potent compound in that series (14j) exhibited a Ki of 16 nM against rat nNOS (13 nM against human nNOS) with 1761-fold selectivity over human eNOS [2]. The target compound, bearing the free boronic acid instead of the elaborated 2-aminopyridine-ethyl extension, can serve as a late-stage diversification point for synthesizing analogous nNOS inhibitors via Suzuki-Miyaura coupling with aryl halide partners, enabling systematic exploration of the right-hand side of the inhibitor pharmacophore [3].

nNOS inhibition Structure-based drug design CNS therapeutics

High-Value Application Scenarios for 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride in Drug Discovery and Chemical Biology


Late-Stage Diversification of nNOS Inhibitor Leads via Suzuki-Miyaura Coupling

The target compound can be employed as a key boronic acid partner in Suzuki-Miyaura cross-coupling reactions to install diverse aryl or heteroaryl groups at the pyridine 3-position, enabling systematic exploration of the right-hand side of nNOS inhibitor pharmacophores. This approach is directly supported by the co-crystal structure in PDB 5FW0, where the methoxyethylamino-pyridine moiety engages the nNOS active site [1]. The hydrochloride salt form ensures adequate solubility in aqueous-organic mixed solvent systems commonly used for palladium-catalyzed couplings, and the free boronic acid (rather than pinacol ester) eliminates the need for a deprotection step post-coupling .

CNS-Focused Fragment Library Design Leveraging Optimized Physicochemical Properties

With a LogP of -1.08, TPSA of 74.61 Ų, and 5 hydrogen bond acceptors, this compound occupies a favorable position in CNS drug-like chemical space. It can serve as a fragment or building block in the construction of CNS-targeted compound libraries where balanced lipophilicity and hydrogen-bonding capacity are required [1]. Compared to the more hydrophilic primary amine analog (LogP -1.78), the methoxyethyl substitution provides a meaningful shift toward the CNS-preferred LogP range of 1–3 while remaining within acceptable TPSA limits for blood-brain barrier penetration .

Kinase Inhibitor Scaffold Construction Requiring Defined Exit Vector Geometry

The 3,5-disubstitution pattern with a methylene spacer between the pyridine ring and the amine creates a distinct exit vector geometry that differs from both the 2,4- and 2,5-substituted pyridine boronic acid analogs. This geometry may be exploited in the design of kinase inhibitors where the orientation of solvent-exposed substituents influences selectivity across the kinome. The increased rotatable bond count (6 vs. 2–4 for simpler analogs) provides the conformational flexibility needed to adapt to different protein hinge-region geometries while maintaining the boronic acid as a synthetic handle for iterative library synthesis .

Solid-Phase or Parallel Synthesis Workflows Requiring Reproducible Stoichiometry

The hydrochloride salt form guarantees a defined protonation state, which is critical for automated parallel synthesis and solid-phase chemistry workflows where precise stoichiometric control of the amine component is required. Unlike free-base analogs that may exist as mixtures of protonation states depending on storage conditions, the hydrochloride salt provides batch-to-batch consistency in coupling reactions, reducing the need for titration or pre-activation steps [1]. The 98% purity specification (Leyan) meets the thresholds typically required for compound management in industrial medicinal chemistry settings .

Quote Request

Request a Quote for 5-((2-Methoxyethylamino)methyl)pyridin-3-ylboronic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.